REACTION_CXSMILES
|
[C:1]12([CH3:11])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][C:2]2=O.[C:12]1([NH2:22])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1.Cl.C1(N)C2C(=CC=CC=2)C=CC=1.C([BH3-])#N.[Na+]>CO>[C:1]12([CH3:11])[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6][CH2:7]1)[CH2:4][CH:2]2[NH:22][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)C
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Type
|
CUSTOM
|
Details
|
stirred under N2 for 48 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The sieves were removed by filtration and 5 drops of concentrated HCl
|
Type
|
ADDITION
|
Details
|
were added to the filtrate until it
|
Type
|
ADDITION
|
Details
|
10 gm potassium hydroxide was added to the remaining mixture
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether over potassium carbonate
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Type
|
EXTRACTION
|
Details
|
The extractions
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Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
to remove the potassium carbonate
|
Type
|
CUSTOM
|
Details
|
After the ether was evaporated
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
The material boiling at 120° C. and 0.1 mm of mercury was collected
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C12(C(CC(CC1)C2(C)C)NC2=CC=CC1=CC=CC=C21)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |